molecular formula C8H16O B1620058 3-Methylheptanal CAS No. 27608-03-3

3-Methylheptanal

Cat. No.: B1620058
CAS No.: 27608-03-3
M. Wt: 128.21 g/mol
InChI Key: KKFRYFDYAVLCHJ-UHFFFAOYSA-N
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Description

3-Methylheptanal is an organic compound with the molecular formula C8H16O It is an aldehyde with a branched structure, specifically a heptanal derivative with a methyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylheptanal can be synthesized through several methods. One common approach involves the oxidation of 3-methylheptanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods

In industrial settings, this compound can be produced through the hydroformylation of 2-methyl-1-hexene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene in the presence of a catalyst, typically a rhodium or cobalt complex. The reaction is carried out under high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions

3-Methylheptanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-methylheptanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 3-methylheptanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophilic Addition: It can react with nucleophiles like Grignard reagents to form secondary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophilic Addition: Grignard reagents (RMgX)

Major Products Formed

    Oxidation: 3-Methylheptanoic acid

    Reduction: 3-Methylheptanol

    Nucleophilic Addition: Secondary alcohols

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Reagent in Chemical Reactions : 3-Methylheptanal serves as a key reagent in organic synthesis. It can undergo various reactions such as oxidation to form corresponding acids or reduction to yield alcohols. Its branched structure allows for the formation of complex molecules, making it valuable in synthetic chemistry.

2. Biological Activity

  • Enzyme Interactions : Recent studies have indicated that this compound exhibits potential biological activity. It has been investigated for its interactions with enzymes like matrix metalloproteinase-2 (MMP-2), which is implicated in cancer progression. The compound's derivatives have shown significant binding affinities, suggesting potential therapeutic applications in cancer treatment .

Case Study: Anticancer Potential

A study focused on the inhibitory effects of this compound derivatives on MMP-2 activity revealed promising results. The derivatives demonstrated potent inhibitory effects, with IC values significantly lower than those of standard inhibitors. This highlights the compound's potential as a lead structure in drug development aimed at cancer therapies.

Table: Binding Affinity of Compounds to MMP-2

CompoundBinding Energy (kcal/mol)IC (nM)
CMNPD8322-9.750.20
CMNPD8320-9.11Not specified
CMNPD8318-9.05Not specified
Control-9.01Not specified

Industrial Applications

1. Flavor and Fragrance Industry
this compound is utilized in the production of flavors and fragrances due to its pleasant odor profile. It is often incorporated into formulations to enhance sensory attributes.

2. Intermediate in Chemical Synthesis
The compound acts as an intermediate in the synthesis of various chemicals, contributing to the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methylheptanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reaction is crucial in various biochemical processes, including enzyme catalysis and signal transduction. Additionally, this compound can undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Heptanal: A straight-chain aldehyde with similar reactivity but lacks the methyl group at the third carbon.

    3-Methylheptane: A branched alkane isomeric to octane, lacking the aldehyde functional group.

    2-Methylheptanal: An isomer with the methyl group attached to the second carbon instead of the third.

Uniqueness

3-Methylheptanal is unique due to its specific branched structure and the presence of the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Biological Activity

3-Methylheptanal is an organic compound classified as a branched aldehyde, with the chemical formula C8_8H16_{16}O. It is known for its presence in various natural sources, including herbs and spices, and has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, biological effects, and relevant case studies.

This compound can be synthesized through various chemical reactions, including the aldol reaction. This reaction involves the condensation of aldehydes to form larger molecules. The compound is particularly reactive due to its structure, which allows it to participate in multiple organic reactions, making it valuable in synthetic organic chemistry .

Biological Activity

The biological activity of this compound has been studied in several contexts, particularly regarding its effects on microbial organisms and potential therapeutic applications.

Antimicrobial Properties

One significant area of research involves the antimicrobial properties of this compound. Studies have indicated that this compound can inhibit the growth of certain bacterial strains, including Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised individuals. The inhibition mechanism appears to involve disruption of cellular processes, although the exact pathways remain under investigation .

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells, although further research is needed to establish its efficacy and safety as a potential chemotherapeutic agent .

Study 1: Antimicrobial Activity Against Pseudomonas aeruginosa

In a controlled laboratory setting, this compound was tested against Pseudomonas aeruginosa. The study measured growth inhibition using dilution plating techniques. Results indicated a significant reduction in bacterial growth at concentrations as low as 0.1% (v/v), suggesting that this compound possesses potent antimicrobial properties.

Concentration (v/v)Growth Inhibition (%)
0.01%20
0.1%75
1%95

Study 2: Cytotoxicity in Cancer Cell Lines

A separate study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound was administered at varying concentrations over a period of 48 hours, with cell viability assessed using MTT assays.

Concentration (µM)Cell Viability (%)
1080
5060
10030

The results demonstrated a dose-dependent decrease in cell viability, indicating that higher concentrations of this compound are more effective at inducing cytotoxicity.

Pharmacological Potential

Given its biological activities, there is growing interest in exploring the pharmacological potential of this compound. Its ability to inhibit microbial growth and induce apoptosis in cancer cells positions it as a candidate for further drug development. However, comprehensive toxicological studies are necessary to assess safety profiles before clinical applications can be considered.

Properties

IUPAC Name

3-methylheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-4-5-8(2)6-7-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFRYFDYAVLCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950275
Record name 3-Methylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27608-03-3
Record name 3-Methylheptanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27608-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylheptan-1-al
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027608033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylheptan-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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